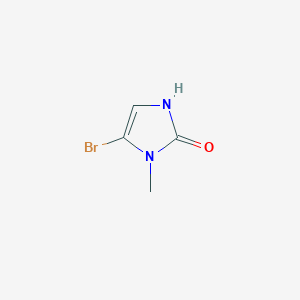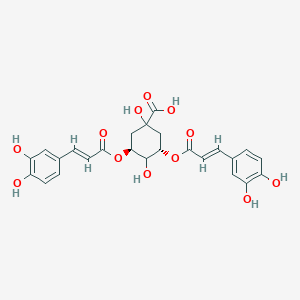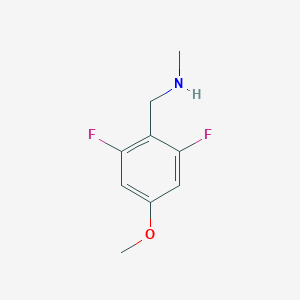
5-bromo-1-methyl-1H-imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-methyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that contains a bromine atom, a methyl group, and an imidazole ring. Compounds with imidazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-imidazol-2(3H)-one typically involves the bromination of 1-methyl-1H-imidazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-1-methyl-1H-imidazol-2(3H)-one can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its imidazole ring, which is a common pharmacophore.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-1-methyl-1H-imidazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The bromine atom and the imidazole ring are key functional groups that contribute to its activity.
類似化合物との比較
Similar Compounds
1-methyl-1H-imidazol-2(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-1-methyl-1H-imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
5-bromo-1H-imidazol-2(3H)-one: Lacks the methyl group, which can influence its solubility and biological activity.
Uniqueness
5-bromo-1-methyl-1H-imidazol-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological properties.
特性
分子式 |
C4H5BrN2O |
|---|---|
分子量 |
177.00 g/mol |
IUPAC名 |
4-bromo-3-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C4H5BrN2O/c1-7-3(5)2-6-4(7)8/h2H,1H3,(H,6,8) |
InChIキー |
NUDQSJNKRMCBTH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CNC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)

![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)

![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)



![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)


